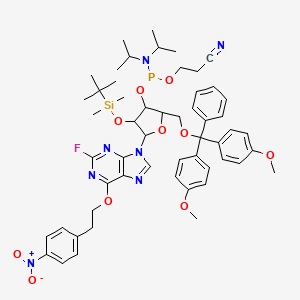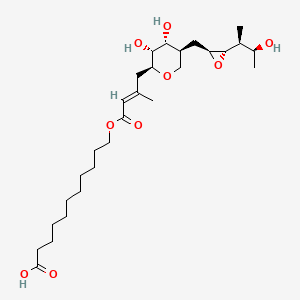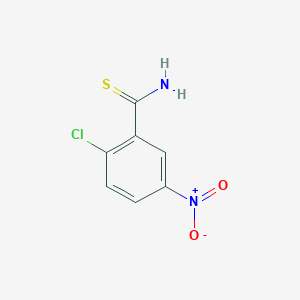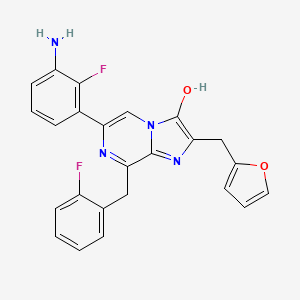
4-Nitro-3,6-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Nitro-3,6-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester is a chemical compound with the molecular formula C10H14N2O4 It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitro-3,6-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester typically involves the nitration of a pyridine derivative followed by esterification. One common method involves the following steps:
Nitration: The starting material, 3,6-dihydro-2H-pyridine-1-carboxylic acid, is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 4-position.
Esterification: The nitrated product is then reacted with tert-butyl alcohol in the presence of a strong acid catalyst, such as sulfuric acid, to form the tert-butyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent production and minimize human error.
Chemical Reactions Analysis
Types of Reactions
4-Nitro-3,6-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous acid or base.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder in hydrochloric acid.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.
Major Products Formed
Reduction: 4-Amino-3,6-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Hydrolysis: 4-Nitro-3,6-dihydro-2H-pyridine-1-carboxylic acid.
Scientific Research Applications
4-Nitro-3,6-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as a building block for drug candidates.
Materials Science: It is used in the synthesis of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-Nitro-3,6-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4-Amino-3,6-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester: A reduced form of the compound with an amino group instead of a nitro group.
4-Bromo-3,6-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester: A halogenated derivative with a bromine atom at the 4-position.
3,6-Dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester: The parent compound without any substituents at the 4-position.
Uniqueness
4-Nitro-3,6-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester is unique due to the presence of both a nitro group and an ester group, which allows for diverse chemical reactivity and potential applications in various fields. The nitro group can be selectively reduced or substituted, providing a versatile platform for further chemical modifications.
Properties
Molecular Formula |
C10H16N2O4 |
|---|---|
Molecular Weight |
228.24 g/mol |
IUPAC Name |
tert-butyl 4-nitro-3,6-dihydro-2H-pyridine-1-carboxylate |
InChI |
InChI=1S/C10H16N2O4/c1-10(2,3)16-9(13)11-6-4-8(5-7-11)12(14)15/h4H,5-7H2,1-3H3 |
InChI Key |
WDZBNWKLJGVIJN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=CC1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[4-(Difluoromethoxy)phenoxy]azetidine](/img/structure/B12065136.png)
![9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-5H-purin-6-one](/img/structure/B12065143.png)


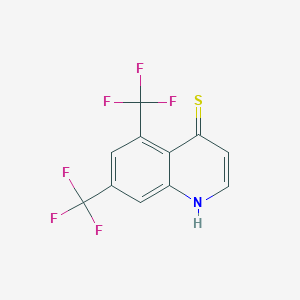

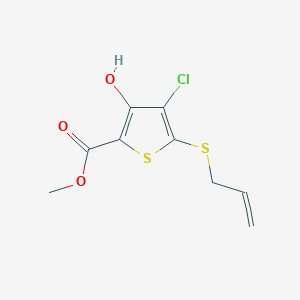
![[(2,2-Dimethylpropanoyl)oxy]methyl 6-[2-amino(phenyl)acetamido]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B12065177.png)
